![molecular formula C10H14O2 B2777986 2-氧代螺[5.5]十一烯-5-酮 CAS No. 2044712-95-8](/img/structure/B2777986.png)

2-氧代螺[5.5]十一烯-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

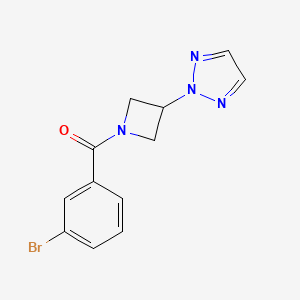

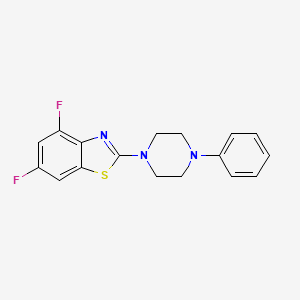

“2-Oxaspiro[5.5]undec-3-en-5-one” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “2-Oxaspiro[5.5]undec-3-en-5-one” derivatives has been reported in several studies . For instance, “2-Hydroxy-1-oxaspiro[5.5]undec-3-en-5-one”, which is derived from “1-(2-furyl)cyclohexan-1-ol”, is used in a convenient synthesis of several “1-oxaspiro[5.5]undecane” derivatives .

Molecular Structure Analysis

The molecular structure of “2-Oxaspiro[5.5]undec-3-en-5-one” has been analyzed in various studies . The compound exhibits intriguing conformational and configurational aspects due to the helicity of the spirane skeleton .

Chemical Reactions Analysis

The chemical reactions involving “2-Oxaspiro[5.5]undec-3-en-5-one” have been studied . For example, “5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones” are obtained from reactions between “2-lithiated 2-benzenesulfonyltetrahydropyrans” and "5-hydroxybutenolides" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxaspiro[5.5]undec-3-en-5-one” include a molecular weight of 166.22 and a molecular formula of C10H14O2 . The compound is stored at a temperature of 4 degrees Celsius .

科学研究应用

有机化学中的合成和应用

2-Oxaspiro[5.5]undec-3-en-5-one及其衍生物因其在有机合成中的应用而被广泛研究。研究表明,它们在Amberlyst-15催化的仲烯丙醇分子内S N 2′ oxaspirocyclizations中很有用,能够合成螺环醚,如theaspirane和theaspirone (Young, Jung, & Cheng, 2000)。另一项研究将这些化合物与锌和5-芳基-3-氧代-2,2-二乙基戊-4-烯酸乙酯反应,形成各种取代的螺环化合物 (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012)。

药用化学中的应用

在药用化学领域,2-Oxaspiro[5.5]undec-3-en-5-one的衍生物因其潜在的治疗应用而被探索。例如,合成新型螺环杂环化合物,如2-氨基-7-氧杂-3-硫杂-1-氮杂螺[5.5]十一-1-烯,在镇痛试验中显示出显著的活性 (Cohen, Banner, & Lopresti, 1978)。此外,某些衍生自1-oxaspiro[5.5]undec-3-en-5-one的螺双环化合物已被发现是有效的CCR5拮抗剂,可用于HIV-1抑制 (Yang et al., 2009)。

立体化学和结构分析

研究还集中在包括2-Oxaspiro[5.5]undec-3-en-5-one衍生物在内的螺环化合物的立体化学和结构分析上。例如,衍生物heliespirone B的绝对构型是使用X射线晶体学确定的,有助于理解其结构性质 (Macias & Fronczek, 2007)。此类研究对于在各种化学应用中开发螺环化合物至关重要。

安全和危害

The safety data sheet for a similar compound, “4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

2-oxaspiro[5.5]undec-3-en-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWZTTVMFLETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)

![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)

![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)

![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)